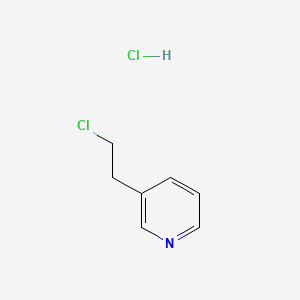

3-(2-Chloroethyl)pyridine hydrochloride

Description

Historical Trajectory and Evolution in Organic Synthesis

A common and analogous synthetic route for similar compounds, such as 3-(chloromethyl)pyridine (B1204626) hydrochloride, starts with a readily available precursor like 3-methylpyridine (B133936) (3-picoline). This precursor undergoes oxidation to form 3-pyridinecarboxylic acid (nicotinic acid). The carboxylic acid is then esterified, and the resulting ester is reduced to yield 3-pyridinemethanol (B1662793). The final step involves the chlorination of the alcohol using a reagent like thionyl chloride to produce the desired chloromethyl derivative.

Applying this logic to 3-(2-Chloroethyl)pyridine (B1593371) hydrochloride, a plausible and widely utilized synthetic pathway begins with 3-(2-hydroxyethyl)pyridine. The hydroxyl group is then converted to a chloro group through a nucleophilic substitution reaction, typically employing a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The use of the hydrochloride salt of the final compound is a standard practice to improve its handling and stability.

The evolution of synthetic methodologies has led to more efficient and safer procedures. Initial methods may have involved harsh reagents and lower yields. However, advancements in reagent technology and a deeper understanding of reaction mechanisms have allowed for the development of milder and more selective chlorination techniques, contributing to the increased availability and utility of 3-(2-Chloroethyl)pyridine hydrochloride in contemporary research and industry.

Fundamental Significance within Pyridine (B92270) Chemistry

The chemical behavior of this compound is dictated by the interplay between the pyridine ring and the 2-chloroethyl substituent. The pyridine ring, being an electron-deficient aromatic system, influences the reactivity of the side chain, and in turn, the substituent affects the electronic properties of the ring.

The 2-chloroethyl group at the 3-position of the pyridine ring is a key functional handle. The chlorine atom, being a good leaving group, makes the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is central to the compound's role as a synthetic intermediate. The electron-withdrawing nature of the pyridine ring can influence the rate and regioselectivity of reactions involving the side chain.

Strategic Importance as a Versatile Synthetic Intermediate

The strategic value of this compound lies in its ability to serve as a building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The reactive chloroethyl group allows for the facile introduction of the 3-pyridylethyl moiety into various molecular scaffolds through nucleophilic substitution reactions.

A prominent example of its application is in the synthesis of the pharmaceutical agent Betahistine. synzeal.com Betahistine, a histamine (B1213489) analog, is used for the treatment of Ménière's disease. The synthesis of Betahistine involves the reaction of 3-(2-Chloroethyl)pyridine with methylamine, where the chloro group is displaced by the methylamino group to form the final product. This reaction highlights the utility of this compound as a key precursor to a commercially significant drug.

Beyond this specific example, the 3-pyridyl moiety is a common structural motif in a variety of biologically active compounds. Pyridine-based compounds are known to play a crucial role as agrochemicals, including fungicides, insecticides, and herbicides. The ability of this compound to readily introduce this functional group makes it a valuable intermediate in the discovery and development of new agrochemical products. Its versatility allows chemists to construct diverse libraries of compounds for biological screening, accelerating the process of identifying new lead compounds in both medicinal and agricultural chemistry.

Structure

2D Structure

Properties

IUPAC Name |

3-(2-chloroethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN.ClH/c8-4-3-7-2-1-5-9-6-7;/h1-2,5-6H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHZTJNWQBPUGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195092 | |

| Record name | Pyridine, 3-(2-chloroethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4226-36-2 | |

| Record name | Pyridine, 3-(2-chloroethyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004226362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-(2-chloroethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies for 3 2 Chloroethyl Pyridine Hydrochloride

Multistep Synthetic Routes from Precursor Compounds

Traditional syntheses of 3-(2-Chloroethyl)pyridine (B1593371) hydrochloride typically involve a sequential approach, starting from readily available pyridine (B92270) derivatives. These methods focus on the stepwise construction of the target molecule by first elaborating the pyridine ring system, introducing the necessary side chain, and finally forming the hydrochloride salt.

Elaboration of Pyridine Ring Systems with Chloroethyl Functionality

A common strategy for synthesizing 3-substituted pyridines involves the functionalization of a pre-existing pyridine ring. One established pathway to 3-(2-Chloroethyl)pyridine hydrochloride begins with 3-picoline (3-methylpyridine). This route involves the initial transformation of the methyl group into a more versatile functional group that can be further elongated to the desired 2-chloroethyl side chain.

A key intermediate in this process is 3-pyridinemethanol (B1662793). A synthetic method for 3-(chloromethyl)pyridine (B1204626) hydrochloride, which can be a precursor, involves the oxidation of 3-methylpyridine (B133936) to 3-picolinic acid using an oxidizing agent like potassium permanganate. The resulting 3-picolinic acid can then be esterified with methanol (B129727) to produce methyl pyridine-3-carboxylate. Subsequent reduction of this ester yields 3-pyridinemethanol google.com.

Another approach to a precursor for the chloroethyl group, 3-(2-hydroxyethyl)pyridine, starts from 3-pyridylacetic acid hydrochloride. This compound can be converted to 2-(3-pyridyl)ethanol in high yield chemicalbook.com.

Introduction of the 2-Chloroethyl Side Chain

The introduction of the 2-chloroethyl side chain at the 3-position of the pyridine ring is a critical step. A widely utilized method involves the conversion of a hydroxyl group into a chloro group.

Starting from 3-(2-hydroxyethyl)pyridine, the 2-chloroethyl side chain can be directly introduced by reaction with a chlorinating agent. A common and effective reagent for this transformation is thionyl chloride (SOCl₂). The reaction involves refluxing 3-(2-hydroxyethyl)pyridine with thionyl chloride, followed by removal of the excess reagent to yield 3-(2-chloroethyl)pyridine prepchem.com. This process is efficient, with reported yields as high as 98% prepchem.com.

An alternative precursor, 3-picolylsodium, can be reacted with anhydrous formaldehyde (B43269) to produce 3-(2-hydroxyethyl)pyridine, which can then be chlorinated as described above google.com. This method provides a way to build the ethanol (B145695) side chain directly from the methyl group of 3-picoline google.com.

Table 1: Key Reactions in the Multistep Synthesis

| Starting Material | Reagent(s) | Product | Purpose |

| 3-Picoline | 1. KMnO₄ 2. Methanol, H₂SO₄ 3. Reducing agent | 3-Pyridinemethanol | Elaboration of the pyridine ring system |

| 3-Pyridylacetic acid hydrochloride | Reducing agent | 3-(2-Hydroxyethyl)pyridine | Preparation of the alcohol precursor |

| 3-(2-Hydroxyethyl)pyridine | Thionyl chloride (SOCl₂) | 3-(2-Chloroethyl)pyridine | Introduction of the 2-chloroethyl side chain |

| 3-(2-Chloroethyl)pyridine | Hydrogen chloride (HCl) | This compound | Hydrochloride salt formation |

Hydrochloride Salt Formation Techniques

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the free base, 3-(2-chloroethyl)pyridine, with hydrogen chloride. The hydrochloride salt form often improves the stability and handling of the compound.

A general method for preparing chloromethylpyridine hydrochlorides involves reacting the corresponding pyridyl carbinol with thionyl chloride in an inert solvent like toluene. The product can then be recovered by precipitation google.com. In the case of 3-(2-chloroethyl)pyridine, after its synthesis, it can be dissolved in a suitable solvent and treated with a solution of hydrogen chloride in an organic solvent, or with gaseous hydrogen chloride, to precipitate the desired hydrochloride salt. One specific method describes the preparation of 3-chloromethyl pyridinium (B92312) hydrochloride by reacting 3-hydroxymethyl pyridine with hydrogen chloride to form the hydrochloride salt of the precursor, which is then reacted with thionyl chloride google.com.

Modern Approaches to Efficient Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods for the preparation of pyridine derivatives. These modern approaches aim to improve reaction control, reduce waste, and utilize milder reaction conditions.

Catalytic Pathways for Enhanced Reaction Control

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of organic transformations. While specific catalytic methods for the direct synthesis of this compound are not extensively documented, general catalytic strategies for pyridine synthesis and functionalization can be considered.

For instance, the synthesis of substituted pyridines can be achieved through one-pot multicomponent reactions catalyzed by various catalysts. One study reports the use of a magnetically separable heterogeneous catalyst (IRMOF-3/GO/CuFe₂O₄) for the synthesis of pyridines under ultrasound irradiation, highlighting the potential for catalyst recyclability and easier product purification nih.gov. Such approaches could potentially be adapted for the synthesis of precursors to 3-(2-chloroethyl)pyridine.

Environmentally Benign Synthesis Protocols

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like pyridine derivatives. These protocols focus on the use of non-toxic reagents and solvents, atom economy, and energy efficiency.

One-pot multicomponent reactions are a hallmark of green synthesis, as they can significantly reduce the number of synthetic steps and purification procedures. An example is the eco-friendly synthesis of 3-cyanopyridine (B1664610) derivatives using animal bone meal as a catalyst in a multi-component reaction, which boasts high yields and short reaction times researchgate.net. Microwave-assisted synthesis is another green chemistry tool that has been employed for the efficient production of 3-pyridine derivatives nih.gov.

Table 2: Comparison of Synthetic Approaches

| Approach | Key Features | Advantages | Disadvantages |

| Multistep Synthesis | Stepwise functionalization of pyridine precursors. | Well-established and reliable methods. | Can be lengthy, may generate more waste. |

| Catalytic Pathways | Use of catalysts to enhance reaction efficiency and selectivity. | Potential for higher yields, better control, and catalyst recyclability. | Catalyst development and optimization may be required. |

| Environmentally Benign Protocols | Focus on green chemistry principles (e.g., one-pot reactions, green solvents). | Reduced environmental impact, often safer and more efficient. | May require specialized equipment (e.g., microwave reactor). |

Process Optimization and Scale-Up Investigations

The conversion of 3-(2-hydroxyethyl)pyridine to this compound via chlorination is a well-established reaction, but its efficiency on an industrial scale is highly dependent on carefully controlled conditions. Key areas of investigation for process optimization include reactant stoichiometry, temperature control, solvent selection, and the mode of reagent addition.

Stoichiometry and Reagent Control: The molar ratio of the chlorinating agent to the alcohol precursor is a critical parameter. While laboratory procedures might use a large excess of thionyl chloride to drive the reaction to completion, large-scale operations aim to use a minimal excess to reduce costs and simplify downstream processing. prepchem.com Research on analogous chlorinations of pyridine derivatives, such as the conversion of pyridinemethanol to chloromethylpyridine, has shown that using a slight excess of thionyl chloride (e.g., a molar ratio of 1:1.1 to 1:1.3) is often sufficient for high conversion. nus.edu.sggoogle.com This minimizes the amount of unreacted thionyl chloride that needs to be quenched and removed, which is a significant consideration in terms of safety and environmental impact. nih.gov

Table 1: Molar Ratios in Analogous Pyridine Chlorination Reactions

| Precursor | Chlorinating Agent | Molar Ratio (Precursor:Agent) | Reference |

|---|---|---|---|

| 3-pyridinemethanol | Thionyl Chloride | 1 : 1.1-1.3 | nus.edu.sg |

Temperature and Reaction Time: Temperature control is paramount during the exothermic reaction between an alcohol and thionyl chloride. rsc.org Uncontrolled temperature increases can lead to the formation of impurities and undesirable side products. For large-scale batches, effective heat management is crucial. Optimized protocols often involve the slow, controlled addition of one reagent to the other to maintain a stable internal temperature. organic-chemistry.org For instance, studies on similar chlorinations recommend maintaining the reaction temperature below 40°C. guidechem.com The reaction time is also optimized; while initial lab-scale syntheses may run for several hours to ensure completion, industrial processes are fine-tuned to identify the minimum time required to achieve maximum conversion, thereby increasing reactor throughput. prepchem.com

Solvent Selection and Work-up Procedure: The choice of solvent can influence reaction rate, yield, and the ease of product isolation. While some procedures may use the chlorinating agent itself as the solvent, this is often impractical and hazardous on a large scale. prepchem.comrsc.org Inert solvents are frequently employed. The work-up procedure is another key area for optimization. In laboratory settings, this may involve complex extractions. For industrial production, the goal is often to develop a process where the product precipitates directly from the reaction mixture, simplifying isolation to a filtration step. This significantly reduces solvent waste and processing time. nih.gov

Table 2: Optimized Parameters for Chlorination of Pyridine Alcohols

| Parameter | Laboratory Scale Condition | Optimized/Scale-Up Condition | Rationale for Optimization |

|---|---|---|---|

| Reagent Ratio | Large excess of SOCl₂ | Slight excess (e.g., 1.1-1.3 eq.) | Reduces cost, waste, and downstream processing complexity. nus.edu.sggoogle.com |

| Temperature | Reflux | Controlled, often below 40°C | Prevents side reactions and ensures safety during exothermic process. guidechem.com |

| Addition Method | Rapid mixing | Slow, controlled addition of alcohol to SOCl₂ | Manages heat evolution and minimizes impurity formation. organic-chemistry.org |

| Product Isolation | Extraction | Direct precipitation and filtration | Simplifies work-up, reduces solvent use, and improves efficiency. nih.gov |

Reactivity and Mechanistic Investigations of 3 2 Chloroethyl Pyridine Hydrochloride

Nucleophilic Substitution Reactions at the 2-Chloroethyl Moiety

The primary reaction pathway for the 2-chloroethyl group is nucleophilic substitution, where the chlorine atom, a good leaving group, is displaced by a nucleophile. This reaction is fundamental to the synthetic utility of 3-(2-chloroethyl)pyridine (B1593371) hydrochloride, allowing for the introduction of a wide variety of functional groups. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, particularly with strong nucleophiles.

Kinetic and Thermodynamic Parameters of Substitution

While specific kinetic and thermodynamic data for the nucleophilic substitution of 3-(2-chloroethyl)pyridine hydrochloride are not extensively documented in publicly available literature, the reaction is expected to follow second-order kinetics, characteristic of SN2 reactions. The rate of reaction would be dependent on the concentrations of both the substrate and the nucleophile.

Rate = k[this compound][Nucleophile]

The thermodynamic favorability of the substitution is driven by the formation of a more stable bond between the carbon and the nucleophile compared to the carbon-chlorine bond, and the stability of the departing chloride ion. The reaction is generally exothermic.

Table 1: Representative Kinetic and Thermodynamic Parameters for SN2 Reactions of Alkyl Halides

| Nucleophile | Relative Rate Constant (k_rel) | Activation Energy (Ea, kJ/mol) | Enthalpy of Reaction (ΔH, kJ/mol) |

| I⁻ | ~100 | 60-80 | -50 to -70 |

| Br⁻ | ~10 | 65-85 | -45 to -65 |

| Cl⁻ | 1 | 70-90 | -40 to -60 |

| N₃⁻ | ~40 | 60-80 | -70 to -90 |

| RS⁻ | ~1000 | 50-70 | -80 to -100 |

Note: This table presents typical, illustrative data for SN2 reactions of primary alkyl chlorides and is intended to provide a general understanding of the kinetic and thermodynamic trends. Actual values for this compound may vary.

Exploration of Regioselectivity and Stereochemistry

For nucleophilic substitution on the 2-chloroethyl moiety of this compound, the concept of regioselectivity is straightforward as there is only one electrophilic carbon directly attached to the leaving group.

From a stereochemical perspective, if the carbon bearing the chlorine were a stereocenter, an SN2 reaction would proceed with an inversion of configuration, a phenomenon known as the Walden inversion. This occurs because the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. However, in this compound, the carbon atom attached to the chlorine is not a stereocenter, so the reaction does not produce a stereoisomer in this context.

Electrophilic and Radical Reactions of the Pyridine (B92270) Nucleus

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This deactivation makes electrophilic aromatic substitution reactions more challenging compared to benzene.

Functionalization Studies on the Pyridine Ring

Electrophilic Substitution: Electrophilic attack on the pyridine ring generally occurs at the 3- and 5-positions (meta to the nitrogen), as the intermediates formed by attack at the 2-, 4-, and 6-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. The presence of the 2-chloroethyl group at the 3-position, being a weakly activating alkyl group, would further direct incoming electrophiles to the 5-position. However, under the acidic conditions often required for electrophilic aromatic substitution, the pyridine nitrogen is protonated, further deactivating the ring and making substitution even more difficult.

Radical Substitution: A more effective method for functionalizing the electron-deficient pyridine ring is through radical substitution, such as the Minisci reaction. nih.gov This reaction involves the addition of a nucleophilic radical to the protonated pyridine ring. nih.gov The reaction is highly regioselective, with the radical preferentially attacking the 2- and 4-positions (ortho and para to the nitrogen). For this compound, the primary sites of attack would be the 2- and 6-positions.

Table 2: Regioselectivity of Reactions on the Pyridine Ring of 3-Alkylpyridines

| Reaction Type | Reagents | Major Product Position(s) |

| Nitration | HNO₃/H₂SO₄ | 5-nitro |

| Halogenation | X₂/FeX₃ | 5-halo |

| Minisci Reaction | R• source, H⁺ | 2-alkyl, 6-alkyl |

Note: This table provides expected regioselectivity based on general principles of pyridine chemistry.

Coupling Reactions and Metal-Mediated Transformations

Modern synthetic methods offer powerful tools for the functionalization of pyridines through metal-catalyzed cross-coupling reactions.

Suzuki Coupling: The Suzuki coupling reaction, which pairs an organoboron compound with an organohalide in the presence of a palladium catalyst, is a versatile method for forming carbon-carbon bonds. nih.gov While this compound itself is not a typical substrate for direct C-H activation in Suzuki couplings, it could be converted to a halopyridine derivative (e.g., by halogenation at the 5-position) which could then participate in Suzuki coupling reactions. Alternatively, conversion of the chloroethyl group to other functionalities could precede coupling reactions on the pyridine ring.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. researchgate.net Similar to the Suzuki coupling, a halogenated derivative of 3-(2-chloroethyl)pyridine would be required to participate as the organohalide partner in a Heck reaction.

Metal-Mediated C-H Functionalization: Direct C-H functionalization of the pyridine ring is an area of active research. Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, have been developed to activate C-H bonds and promote their coupling with various partners. researchgate.net For 3-alkylpyridines, C-H activation can be directed to various positions depending on the catalyst and directing group strategy employed. researchgate.net For instance, chelation-assisted C-H activation often directs functionalization to the C2 position.

Intramolecular Cyclization and Rearrangement Processes

The reactivity of this compound is significantly influenced by the proximate and nucleophilic nature of the pyridine nitrogen atom. This nitrogen atom can actively participate in intramolecular reactions, leading to cyclization and potential rearrangement processes. This phenomenon, known as neighboring group participation (NGP), accelerates the rate of reaction compared to analogous primary alkyl chlorides lacking such a participating group.

The primary intramolecular process initiated by 3-(2-chloroethyl)pyridine is the formation of a bicyclic aziridinium (B1262131) ion. In this reaction, the lone pair of electrons on the pyridine nitrogen atom acts as an internal nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom. This results in the displacement of the chloride ion and the formation of a strained, three-membered aziridinium ring fused to the pyridine ring. This intermediate is a highly reactive species.

The formation of this aziridinium intermediate is a key step that dictates the subsequent reaction pathways. Depending on the reaction conditions and the presence of other nucleophiles, this intermediate can undergo further transformations. One significant possibility is the rearrangement to form more stable heterocyclic systems. For instance, the strain of the aziridinium ring can be relieved through bond cleavage and rearrangement, potentially leading to the formation of substituted tetrahydro-1,5-naphthyridine derivatives. The precise nature of the rearranged product would depend on the specific conditions and the electronic and steric factors at play.

The table below summarizes the key aspects of the intramolecular cyclization process.

| Reactant | Key Process | Intermediate | Potential Products |

| This compound | Intramolecular Cyclization (NGP) | Bicyclic Aziridinium Ion | Substituted Tetrahydro-1,5-naphthyridine derivatives |

It is important to note that the hydrochloride form of the starting material implies that the pyridine nitrogen is protonated. Under neutral or basic conditions, the free base form of 3-(2-chloroethyl)pyridine would be present, allowing the nitrogen's lone pair to be available for the intramolecular nucleophilic attack. The pH of the reaction medium is therefore a critical factor in controlling the initiation of this cyclization process.

Elucidation of Reaction Mechanisms via Advanced Probes

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying the structures of both stable products and reactive intermediates. High-resolution ¹H and ¹³C NMR spectroscopy can be used to characterize the final rearranged products, such as tetrahydro-1,5-naphthyridine derivatives. Furthermore, specialized NMR techniques, such as low-temperature NMR, can be employed to detect and characterize the fleeting bicyclic aziridinium ion intermediate. The unique chemical shifts and coupling constants of the protons and carbons within the strained aziridinium ring would provide definitive evidence for its formation.

Mass Spectrometry (MS): Mass spectrometry is instrumental in identifying the molecular weights of reactants, intermediates, and products. High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition of the cyclized and rearranged products, confirming their identity. Techniques such as electrospray ionization (ESI-MS) are particularly useful for detecting charged intermediates like the aziridinium ion directly from the reaction mixture. By monitoring the reaction over time, MS can also provide kinetic data on the formation of intermediates and products.

Computational Chemistry: Quantum-chemical calculations, particularly using Density Functional Theory (DFT), offer a theoretical framework to support experimental findings. Computational modeling can be used to:

Calculate the geometries and energies of the reactant, transition states, intermediates, and products.

Determine the activation energy barriers for the intramolecular cyclization and subsequent rearrangement steps.

Visualize the transition state structures, providing a deeper understanding of the bonding changes during the reaction.

Predict the most likely reaction pathway and the feasibility of different rearrangement possibilities.

The synergy between these advanced probes allows for a comprehensive understanding of the reaction mechanism. For instance, an intermediate proposed based on computational modeling can be experimentally verified through its detection by low-temperature NMR and ESI-MS.

The following table outlines the application of these advanced probes in studying the reactivity of this compound.

| Advanced Probe | Application | Information Gained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural characterization of products and intermediates. Detection of the aziridinium ion at low temperatures. | Connectivity of atoms, stereochemistry of products, confirmation of intermediate structure. |

| Mass Spectrometry (MS) | Molecular weight determination of all species in the reaction mixture. Monitoring reaction progress. | Elemental composition, identification of intermediates and products, kinetic information. |

| Computational Chemistry (DFT) | Modeling of the reaction pathway, calculation of energies and geometries of stationary points. | Reaction energetics, transition state structures, mechanistic pathway validation. |

Through the combined application of these sophisticated techniques, a detailed and accurate picture of the intramolecular cyclization and rearrangement processes of this compound can be established.

Applications of 3 2 Chloroethyl Pyridine Hydrochloride in Advanced Organic Synthesis

Role as a Key Building Block in Complex Molecular Architectures

3-(2-Chloroethyl)pyridine (B1593371) hydrochloride serves as a valuable bifunctional building block in the synthesis of complex molecular structures. The presence of a reactive chloroethyl group and a pyridine (B92270) ring allows for sequential or one-pot reactions to construct intricate molecular frameworks. The pyridine moiety can act as a directing group, a ligand for metal catalysts, or a basic component, while the chloroethyl group is a prime electrophile for nucleophilic substitution reactions.

Construction of Novel Heterocyclic Systems

The electrophilic nature of the chloroethyl group in 3-(2-chloroethyl)pyridine hydrochloride makes it a versatile precursor for the synthesis of various novel heterocyclic systems. Its reaction with dinucleophiles, or a sequence of nucleophilic reactions, can lead to the formation of fused or spiro-heterocyclic structures containing the pyridine motif.

One of the primary applications is in the synthesis of substituted piperidines. Although direct cyclization is not a common route, the chloroethyl group can be displaced by a suitable nucleophile, which can then participate in a subsequent cyclization step to form a piperidine (B6355638) ring or other nitrogen-containing heterocycles. For instance, reaction with primary amines can lead to the formation of N-substituted 2-(pyridin-3-yl)ethanamines. These intermediates can then undergo further transformations, such as intramolecular cyclization, to yield complex heterocyclic systems.

Facilitation of Carbon-Carbon and Carbon-Heteroatom Bond Formations

The primary role of this compound in bond formation is through the reactivity of its chloroethyl side chain, which readily participates in nucleophilic substitution reactions to form new carbon-heteroatom and, less commonly, carbon-carbon bonds.

Carbon-Heteroatom Bond Formation:

This is the most prevalent application of this compound. The carbon-chlorine bond is susceptible to cleavage by a wide range of heteroatom nucleophiles.

C-N Bond Formation: Reaction with primary and secondary amines is a straightforward method to introduce a pyridylethyl group onto a nitrogen-containing molecule. This reaction is fundamental in the synthesis of various biologically active compounds and ligands. For example, the alkylation of an amine with this compound is a key step in the synthesis of various pharmaceutical intermediates.

C-S Bond Formation: Thiols and their corresponding thiolates are excellent nucleophiles for the displacement of the chloride. This reaction is utilized to synthesize pyridylethyl thioethers, which can be precursors for compounds with applications in materials science and medicinal chemistry.

C-O Bond Formation: Alcohols and phenols, typically in the presence of a base to form the more nucleophilic alkoxide or phenoxide, can react with this compound to form the corresponding ethers.

Below is a table summarizing typical nucleophilic substitution reactions involving this compound for the formation of carbon-heteroatom bonds.

| Nucleophile (Nu-H) | Reagent/Conditions | Product | Bond Formed |

| Primary/Secondary Amine (R¹R²NH) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) | N-(2-(pyridin-3-yl)ethyl)amine | C-N |

| Thiol (RSH) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | 3-(2-(Alkylthio)ethyl)pyridine | C-S |

| Alcohol/Phenol (ROH) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | 3-(2-Alkoxyethyl)pyridine | C-O |

Carbon-Carbon Bond Formation:

While less common, the chloroethyl group can react with soft carbon nucleophiles, such as enolates or organometallic reagents, to form new carbon-carbon bonds. These reactions often require specific catalysts or conditions to achieve good yields and prevent side reactions.

Utilization in the Synthesis of Specialty Chemicals

Due to its versatile reactivity, this compound is an important intermediate in the production of a variety of specialty chemicals, including those with applications in agriculture and advanced materials.

Precursors for Agrochemical Development

The pyridine ring is a common scaffold in many modern agrochemicals. While specific examples directly starting from this compound are not extensively documented in publicly available literature, its structural motif is present in several classes of pesticides. The related compound, 2-chloro-5-(chloromethyl)pyridine, is a key intermediate for neonicotinoid insecticides. By analogy, this compound could serve as a precursor for novel agrochemicals where the pyridylethyl moiety is a key pharmacophore. The synthesis would typically involve the reaction of the chloroethyl group with a suitable nucleophilic component of the target pesticide molecule.

Intermediates for Other Advanced Organic Materials

The introduction of the pyridylethyl group into organic molecules can impart specific properties, such as basicity, metal-coordinating ability, and specific electronic characteristics. These properties are desirable in the design of advanced organic materials. For instance, polymers functionalized with pyridyl groups can be used in catalysis, as ion-exchange resins, or as materials with specific optical or electronic properties. The reaction of this compound with a monomer or a pre-polymer containing a nucleophilic site is a potential route to such functionalized materials.

Integration into Multicomponent and Cascade Reactions

The bifunctional nature of this compound makes it a suitable candidate for inclusion in multicomponent and cascade reactions, although specific, well-documented examples are scarce in the chemical literature.

In a hypothetical multicomponent reaction, this compound could react with two or more other reactants in a one-pot process to form a complex product that incorporates the pyridylethyl moiety. For example, a reaction involving an amine and another electrophile could potentially lead to a heterocyclic system where the pyridylethyl group is a key substituent.

Cascade reactions initiated by the reaction of this compound are also conceivable. The initial nucleophilic substitution at the chloroethyl group could generate an intermediate that is poised to undergo a subsequent intramolecular reaction, such as a cyclization, to form a more complex heterocyclic structure in a single synthetic operation. The development of such reactions remains an area of interest for synthetic chemists seeking to improve the efficiency of complex molecule synthesis.

Synthesis and Comprehensive Characterization of 3 2 Chloroethyl Pyridine Hydrochloride Derivatives and Analogues

Structural Modifications of the 2-Chloroethyl Side Chain

The 2-chloroethyl moiety is a primary site for chemical modification due to the reactivity of the carbon-chlorine bond. Nucleophilic substitution reactions are commonly employed to replace the chlorine atom, while other synthetic methods allow for alterations to the chain's length.

The chlorine atom on the ethyl side chain is an excellent leaving group, facilitating its substitution by a variety of nucleophiles. This allows for the introduction of other halogens (F, Br, I) or a wide array of functional groups, significantly altering the molecule's steric and electronic properties.

The Finkelstein reaction is a classic method for halogen exchange, where sodium iodide in acetone (B3395972) is used to convert the chloro-derivative into its iodo-analogue. Similarly, other halide salts can be used to introduce bromine or fluorine, although harsher conditions may be required for the latter.

Beyond halogens, a plethora of functional groups can be installed. For instance, reaction with sodium azide (B81097) yields the corresponding azidoethyl derivative, a versatile intermediate that can be reduced to an amine or used in click chemistry. Treatment with sodium cyanide introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to a primary amine. Other common nucleophiles include alkoxides, thiolates, and amines, leading to the formation of ethers, thioethers, and secondary or tertiary amines, respectively.

Table 1: Examples of Functional Group Interconversion at the 2-Ethyl Side Chain

| Starting Material | Reagent(s) | Product | Functional Group Introduced |

|---|---|---|---|

| 3-(2-Chloroethyl)pyridine (B1593371) | Sodium Iodide (NaI) | 3-(2-Iodoethyl)pyridine | Iodo |

| 3-(2-Chloroethyl)pyridine | Sodium Bromide (NaBr) | 3-(2-Bromoethyl)pyridine | Bromo |

| 3-(2-Chloroethyl)pyridine | Sodium Azide (NaN₃) | 3-(2-Azidoethyl)pyridine | Azido |

| 3-(2-Chloroethyl)pyridine | Sodium Cyanide (NaCN) | 3-(3-Pyridyl)propanenitrile | Cyano |

| 3-(2-Chloroethyl)pyridine | Sodium Hydroxide (NaOH) | 2-(Pyridin-3-yl)ethanol | Hydroxyl |

Altering the length of the alkyl side chain is another critical modification strategy. Homologation, the process of extending a carbon chain by one unit, can be achieved through multi-step sequences. For example, the nitrile derivative obtained from cyanide substitution can be reduced to the corresponding amine, which can then undergo further reactions to extend the chain.

Functionalization of the Pyridine (B92270) Ring for Diversity-Oriented Synthesis

The pyridine ring itself presents opportunities for functionalization, although its electron-deficient nature makes it less reactive towards electrophilic aromatic substitution compared to benzene. rsc.org Specific strategies are required to introduce substituents at the ortho, meta, and para positions relative to the existing side chain. This functionalization is a key component of diversity-oriented synthesis, aiming to create a wide range of structurally distinct molecules. acs.orgrsc.org

The electronic properties of the pyridine ring heavily influence its reactivity. The nitrogen atom withdraws electron density, deactivating the ring towards electrophiles. Electrophilic substitution, when it occurs, is directed to the meta-position (C-5) as this avoids placing a positive charge on the electronegative nitrogen atom in the resonance intermediates. quora.com

Meta-Substitution: Direct nitration, sulfonation, or halogenation of 3-(2-chloroethyl)pyridine under forcing conditions would be expected to yield the 5-substituted derivative.

Ortho- and Para-Substitution: Accessing the ortho (C-2, C-4) and para (C-6) positions often requires more sophisticated methods. One common approach is to first N-oxidize the pyridine ring. The resulting pyridine N-oxide is more activated towards electrophilic substitution, which now preferentially occurs at the C-4 (para) position. The N-oxide can be subsequently removed by reduction. Directed ortho-metalation is another powerful technique, where a directing group coordinates to a strong base (like lithium diisopropylamide, LDA), which then removes a proton from an adjacent ortho position, allowing for subsequent reaction with an electrophile. Nucleophilic aromatic substitution (SNAr) is also a viable strategy if a leaving group (like a halogen) is already present at the C-2 or C-4 position. nih.gov

Table 2: Regioselective Functionalization of the Pyridine Ring

| Position | Substitution Type | Typical Reagents/Method | Example Product |

|---|---|---|---|

| C-5 (meta) | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | 3-(2-Chloroethyl)-5-nitropyridine |

| C-4 (para) | Electrophilic Substitution via N-Oxide | 1. m-CPBA; 2. HNO₃/H₂SO₄; 3. PCl₃ | 4-Nitro-3-(2-chloroethyl)pyridine |

The introduction of chirality is a fundamental goal in the synthesis of analogues for pharmaceutical applications. For the 3-(2-chloroethyl)pyridine scaffold, chirality can be introduced in several ways.

One approach involves creating a stereocenter on the side chain. For example, introducing a substituent at the C-1 position of the ethyl group, such as in 3-(1,2-dichloroethyl)pyridine, would create a chiral center. Enantioselective synthesis methods would be required to produce a single enantiomer. nih.gov

Another strategy is to introduce a chiral substituent onto the pyridine ring. Furthermore, asymmetric hydrogenation of the pyridine ring itself can lead to chiral piperidine (B6355638) analogues, which are prevalent in many biologically active compounds. rsc.org Rhodium- and Ruthenium-based catalysts with chiral ligands have proven effective in the enantioselective reduction of substituted pyridines. nih.gov

Spectroscopic and Diffraction-Based Structural Elucidation

The unambiguous characterization of newly synthesized derivatives is essential. A combination of spectroscopic and diffraction techniques is employed to confirm the identity and structure of each analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for routine structural analysis. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For example, the introduction of a substituent on the pyridine ring will cause predictable shifts in the signals of the remaining aromatic protons. ¹³C NMR provides information on the carbon skeleton of the molecule.

Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation patterns, can offer further structural information. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For example, the conversion of the chloro- group to a nitrile would be accompanied by the appearance of a sharp absorption band around 2250 cm⁻¹.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry. mdpi.com This technique is invaluable for confirming the absolute configuration of chiral molecules and understanding intermolecular interactions in the solid state.

Table 3: Representative Spectroscopic Data for 3-(2-Chloroethyl)pyridine

| Technique | Observation | Interpretation |

|---|---|---|

| ¹H NMR (CDCl₃) | δ ~8.5 (m, 2H), ~7.6 (m, 1H), ~7.2 (m, 1H), ~3.7 (t, 2H), ~3.0 (t, 2H) | Signals correspond to pyridine ring protons and two triplet signals for the ethyl chain protons. |

| ¹³C NMR (CDCl₃) | δ ~150, ~148, ~138, ~135, ~123, ~42, ~36 | Signals for the five distinct carbons of the pyridine ring and the two carbons of the ethyl chain. |

| Mass Spec (EI) | m/z = 141 (M⁺), fragments | Molecular ion peak corresponding to the molecular weight of the free base (C₇H₈ClN). |

Advanced Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For a comprehensive understanding of 3-(2-Chloroethyl)pyridine hydrochloride, a suite of advanced NMR experiments, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) techniques, would be employed.

A standard ¹H NMR spectrum would provide information on the chemical environment and connectivity of the hydrogen atoms. The aromatic protons on the pyridine ring would appear as distinct multiplets in the downfield region, while the ethyl chain protons would resonate as triplets in the upfield region. The protonation of the pyridine nitrogen would lead to a general downfield shift of the ring protons compared to the free base.

The ¹³C NMR spectrum would reveal the chemical shifts of all carbon atoms in the molecule, providing insight into their electronic environments. 2D NMR experiments would further clarify the molecular structure. A COSY (Correlation Spectroscopy) spectrum would establish proton-proton coupling relationships, confirming the connectivity within the ethyl side chain and the pyridine ring. An HSQC (Heteronuclear Single Quantum Coherence) spectrum would correlate directly bonded proton and carbon atoms. Finally, an HMBC (Heteronuclear Multiple Bond Correlation) spectrum would reveal long-range (2-3 bond) correlations between protons and carbons, providing crucial information for assembling the complete molecular framework.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |

|---|---|---|---|

| H-2 | 8.5 - 8.7 | C-2 | C-3, C-4, C-6 |

| H-4 | 7.9 - 8.1 | C-4 | C-2, C-3, C-5, C-6 |

| H-5 | 7.4 - 7.6 | C-5 | C-3, C-4, C-6 |

| H-6 | 8.4 - 8.6 | C-6 | C-2, C-4, C-5 |

| H-7 (α-CH₂) | 3.1 - 3.3 | C-7 | C-3, C-5, C-8 |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

High-Resolution Mass Spectrometry (HRMS) for Definitive Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the definitive identification of chemical compounds. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition.

For this compound, HRMS analysis would be used to confirm its molecular formula, C₇H₉Cl₂N. The calculated exact mass for the protonated molecule [M+H]⁺ (C₇H₉ClN⁺) is 142.0423. An experimental HRMS measurement that matches this value to within a few parts per million (ppm) would provide unambiguous confirmation of the compound's elemental composition.

In addition to determining the molecular formula, HRMS can also provide structural information through the analysis of fragmentation patterns. By inducing fragmentation of the parent ion and analyzing the exact masses of the resulting fragment ions, it is possible to deduce the connectivity of the atoms within the molecule. For 3-(2-Chloroethyl)pyridine, characteristic fragmentation pathways would likely involve cleavage of the chloroethyl side chain.

Table 2: Predicted HRMS Data for 3-(2-Chloroethyl)pyridine

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₇H₉ClN⁺ | 142.0423 |

| [M-Cl]⁺ | C₇H₈N⁺ | 106.0657 |

X-ray Crystallography for Solid-State Structure Determination

A successful single-crystal X-ray diffraction experiment would yield a detailed crystallographic information file (CIF), containing the atomic coordinates, unit cell dimensions, and other important structural parameters. This data would confirm the connectivity of the atoms, the geometry of the pyridine ring, and the conformation of the chloroethyl side chain. It would also reveal details about the intermolecular interactions, such as hydrogen bonding between the pyridinium (B92312) proton and the chloride counter-ion, which govern the packing of the molecules in the crystal lattice.

Despite the importance of such data, a search of crystallographic databases did not yield a publicly available crystal structure for this compound. Therefore, a hypothetical data table is presented to illustrate the type of information that would be obtained from such an analysis.

Table 3: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.5 |

| c (Å) | 14.2 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 790 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.50 |

Note: This data is hypothetical and serves only to illustrate the parameters obtained from an X-ray crystallography experiment.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 3-(2-hydroxyethyl)pyridine |

| Thionyl chloride |

| 3-(2-chloroethyl)pyridine |

Advanced Analytical Methodologies for Research on 3 2 Chloroethyl Pyridine Hydrochloride

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating 3-(2-Chloroethyl)pyridine (B1593371) hydrochloride from impurities and for its quantification. The choice between liquid and gas chromatography primarily depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like 3-(2-Chloroethyl)pyridine hydrochloride. A reversed-phase HPLC method would be the most probable approach for its quantitative analysis. This method would allow for the accurate determination of the compound's purity and the quantification of its concentration in various matrices.

A typical HPLC setup for a compound of this nature would likely involve a C18 column, which is a common stationary phase for separating moderately polar organic compounds. The mobile phase would likely consist of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), to ensure optimal separation and peak shape. Detection is commonly achieved using an ultraviolet (UV) detector, as the pyridine (B92270) ring is chromophoric.

Table 1: Postulated HPLC Parameters for Analysis of this compound

| Parameter | Example Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid |

| Gradient | Isocratic or Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

For the analysis of volatile impurities or degradation products that might be present with this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool. The compound itself may require derivatization to increase its volatility and thermal stability for GC analysis. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the ionized compound, allowing for definitive identification.

The selection of an appropriate capillary column, such as one with a 5% phenyl polysiloxane stationary phase, would be critical. The temperature program of the GC oven would be optimized to ensure the separation of all volatile components.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques are essential for obtaining a "molecular fingerprint" of this compound, providing detailed information about its molecular structure and functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum is unique to the compound. For this compound, characteristic absorption bands would be expected for the pyridine ring, the C-Cl bond, and the C-H bonds of the ethyl side chain. The hydrochloride salt form would also influence the spectrum, particularly the vibrations associated with the protonated pyridine ring.

Table 2: Expected Characteristic FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| C-H (Pyridine ring) | 3000-3100 | Stretching |

| C-H (Alkyl chain) | 2850-2960 | Stretching |

| C=C, C=N (Pyridine ring) | 1400-1600 | Stretching |

| C-Cl (Alkyl halide) | 600-800 | Stretching |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying vibrations that are weak or absent in the FTIR spectrum. For this compound, Raman spectroscopy would provide additional information on the vibrations of the pyridine ring and the carbon-chlorine bond. The combination of both FTIR and Raman spectra offers a more complete vibrational analysis of the molecule. cdnsciencepub.comacs.org

Electrochemical Characterization and Redox Behavior

The electrochemical properties of this compound can be investigated using techniques such as cyclic voltammetry. While specific studies on this compound are not readily found, the electrochemical behavior of pyridine and its derivatives has been a subject of research. acs.orgumich.edunih.govresearchgate.netrsc.org Such studies on related compounds indicate that the pyridine moiety can undergo reduction at an electrode surface. umich.edu The presence of the chloroethyl substituent would be expected to influence the reduction potential. The study of its redox behavior is important for understanding its potential applications in areas such as electrocatalysis or for determining its stability under different electrochemical conditions. acs.orgnih.govresearchgate.netrsc.org

Computational and Theoretical Chemistry Studies on 3 2 Chloroethyl Pyridine Hydrochloride

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical calculations provide detailed information about the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.govmdpi.commdpi.comnih.gov For 3-(2-Chloroethyl)pyridine (B1593371) hydrochloride, MD simulations can provide valuable insights into its conformational flexibility and how it interacts with its environment, such as a solvent or a biological receptor.

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motion is governed by Newton's laws of motion. The forces between the atoms are described by a force field, which is a set of empirical potential energy functions. By solving the equations of motion numerically, the trajectory of the molecule can be simulated over time.

Key applications of MD simulations for 3-(2-Chloroethyl)pyridine hydrochloride would include:

Conformational Analysis: The chloroethyl side chain of the molecule can rotate around the C-C and C-N bonds, leading to different conformations. MD simulations can explore the potential energy surface of the molecule and identify the most stable conformations and the energy barriers between them. nih.govmdpi.comnih.gov

Solvation Effects: MD simulations can explicitly model the interactions between this compound and solvent molecules, such as water. This allows for the study of how the solvent affects the molecule's conformation and dynamics.

Intermolecular Interactions: If the molecule is part of a larger system, such as a complex with a protein, MD simulations can be used to study the nature and strength of the intermolecular interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces. acs.org

Virtual Screening and Design of Novel Derivatives

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those that are most likely to bind to a drug target, typically a protein or enzyme. ijfmr.comnih.govnih.govgrowingscience.comresearchgate.net The pyridine (B92270) scaffold is a common motif in many biologically active compounds, making this compound a potential starting point for the design of novel derivatives with specific biological activities. rsc.orgnih.govnih.govmalariaworld.org

The process of virtual screening and derivative design typically involves:

Target Identification: A biological target relevant to a particular disease is identified.

Library Generation: A large library of virtual compounds is created. This can be done by modifying the structure of a lead compound like this compound, for example, by adding different functional groups to the pyridine ring or modifying the chloroethyl side chain.

Molecular Docking: The virtual compounds are then "docked" into the binding site of the target protein. Docking algorithms predict the preferred orientation of the ligand in the binding site and estimate the binding affinity.

Scoring and Ranking: The docked compounds are scored and ranked based on their predicted binding affinity and other properties, such as drug-likeness.

Hit Identification and Optimization: The top-ranking compounds are identified as "hits" and can be further optimized computationally or synthesized and tested experimentally.

Through these computational approaches, novel derivatives of this compound with enhanced biological activity and improved pharmacokinetic properties can be designed and prioritized for further development. ijfmr.comnih.govresearchgate.net

Future Research Directions and Translational Perspectives

Integration into Automated Synthesis Platforms and Flow Chemistry

The integration of 3-(2-Chloroethyl)pyridine (B1593371) hydrochloride into automated synthesis and flow chemistry platforms represents a significant leap towards more efficient, safer, and scalable chemical production. researchgate.netyoutube.com Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages such as superior heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for straightforward automation and optimization. researchgate.net

The structure of 3-(2-Chloroethyl)pyridine hydrochloride is particularly amenable to flow chemistry applications. The reactive chloroethyl group can undergo rapid nucleophilic substitution reactions. In a flow setup, the hydrochloride salt could be neutralized in-line before being mixed with a stream of a desired nucleophile. The precise control over reaction time (residence time), temperature, and stoichiometry offered by flow reactors would allow for the high-throughput synthesis of a library of 3-substituted pyridine (B92270) derivatives with high purity and yield, minimizing byproduct formation. chemrxiv.org Automated platforms could screen various nucleophiles and reaction conditions to rapidly identify optimal pathways for desired products. researchgate.netnih.gov

Table 1: Comparison of Batch vs. Potential Flow Synthesis for Derivatives of 3-(2-Chloroethyl)pyridine

| Feature | Traditional Batch Synthesis | Automated Flow Synthesis |

| Scalability | Challenging; often requires re-optimization | Readily scalable by extending run time |

| Safety | Higher risk with exotherms and handling | Enhanced safety, smaller reaction volumes |

| Control | Limited control over mixing and temperature | Precise control over parameters |

| Efficiency | Slower reaction times, manual workup | Reduced reaction times, potential for in-line purification |

| Library Synthesis | Sequential and time-consuming | Ideal for rapid, automated library generation |

Exploration of Bio-Inspired Transformations and Catalysis

The field of biocatalysis, which utilizes enzymes to perform chemical transformations, offers immense potential for the selective functionalization of molecules like this compound. mdpi.com Enzymes operate under mild conditions with high chemo-, regio-, and stereoselectivity, providing a green and efficient alternative to traditional chemical methods. youtube.com

Future research could explore the use of specific enzyme classes for targeted modifications:

Haloalkane Dehalogenases: These enzymes are specialized in the cleavage of carbon-halogen bonds. mdpi.com They could be employed to convert the chloroethyl group into a hydroxyethyl (B10761427) group, yielding 3-(2-hydroxyethyl)pyridine, a valuable precursor, under aqueous and ambient conditions. mdpi.com

Oxidoreductases: This class of enzymes could be investigated for the selective oxidation of the pyridine ring or the side chain, depending on the specific enzyme and reaction conditions. youtube.com

Transferases: These enzymes could potentially be used to transfer functional groups to the pyridine nitrogen or other positions on the ring. youtube.com

Beyond using isolated enzymes, bio-inspired catalysis, which mimics biological processes with synthetic catalysts, could lead to novel transformations. For instance, developing synthetic catalysts that mimic enzymatic C-H functionalization could enable the direct and selective addition of functional groups to the pyridine ring of 3-(2-Chloroethyl)pyridine, a traditionally challenging transformation. beilstein-journals.orgresearchgate.net

Table 2: Potential Enzymatic Transformations for 3-(2-Chloroethyl)pyridine

| Enzyme Class | Potential Reaction on 3-(2-Chloroethyl)pyridine | Resulting Product |

| Haloalkane Dehalogenase | Hydrolytic dehalogenation of the chloroethyl group | 3-(2-Hydroxyethyl)pyridine |

| Monooxygenase | Hydroxylation of the pyridine ring | Hydroxylated 3-(2-chloroethyl)pyridine derivatives |

| Alcohol Dehydrogenase | (Following dehalogenation) Oxidation of the hydroxyethyl group | 3-(Pyridin-3-yl)acetaldehyde |

Development of Next-Generation Synthetic Tools

The inherent reactivity of this compound makes it an excellent starting point for the development of novel reagents and ligands for organic synthesis. By modifying its structure, a new generation of synthetic tools can be created for applications ranging from cross-coupling reactions to asymmetric catalysis. nih.govresearchgate.net

The chloroethyl side chain can be readily converted into a variety of other functional groups. For example, reaction with triphenylphosphine (B44618) could yield a phosphonium (B103445) salt, a potential Wittig reagent for olefination reactions. Substitution with an azide (B81097) followed by reduction would provide an aminoethyl side chain, creating a bidentate ligand scaffold when combined with the pyridine nitrogen. nih.gov

The pyridine nitrogen itself is a key functional handle. It can act as a directing group to guide C-H functionalization at the C2 or C4 positions of the ring. beilstein-journals.orgresearchgate.net Furthermore, its ability to coordinate with transition metals makes derivatives of this compound attractive candidates for new ligands in catalysis. nih.gov The ethyl spacer provides flexibility, which can be crucial for the catalytic cycle in many organometallic reactions.

Table 3: Potential Next-Generation Synthetic Tools Derived from 3-(2-Chloroethyl)pyridine

| Derivative Reagent/Ligand | Potential Synthetic Application |

| 3-(2-Triphenylphosphonioethyl)pyridine Chloride | Wittig reactions for introducing vinyl-pyridine moieties |

| 3-(2-Azidoethyl)pyridine | Precursor for click chemistry and amine synthesis |

| N,N-dialkyl-2-(pyridin-3-yl)ethanamine | Bidentate ligand for transition metal catalysis |

| 3-(2-Thioacetyl)ethylpyridine | Reagent for introducing thiol-functionalized side chains |

Emerging Applications in Materials Science and Supramolecular Chemistry

The distinct functionalities of this compound make it a promising building block for advanced materials and complex supramolecular structures. acs.orgnih.gov The pyridine moiety is a well-established coordinating ligand for a wide range of metal ions, while the chloroethyl group serves as a reactive site for polymerization or surface grafting. acs.orgnih.gov

In materials science, this compound could be utilized as a monomer for the synthesis of functional polymers. For instance, it could be used to create coordination polymers where metal ions link the pyridine units, leading to materials with interesting electronic, magnetic, or catalytic properties. nih.govmdpi.com The resulting polymers would possess pendant chloroethyl groups that could be further functionalized, allowing for the tuning of material properties or the attachment of bioactive molecules.

In supramolecular chemistry, the principles of coordination-driven self-assembly can be applied. acs.orgnih.gov By combining 3-(2-Chloroethyl)pyridine (or its derivatives) with appropriate metal corners (e.g., square planar Pt(II) or Pd(II) complexes), it is conceivable to construct discrete 2D and 3D architectures like metallacycles and metallacages. nih.gov These structures have potential applications in host-guest chemistry, sensing, and drug delivery. The reactive handle on the side chain would allow these pre-formed supramolecular structures to be covalently linked or attached to surfaces.

Table 4: Potential Applications in Materials and Supramolecular Chemistry

| Field | Application | Role of 3-(2-Chloroethyl)pyridine Moiety |

| Polymer Science | Synthesis of functional coordination polymers | Monomer providing both a metal-coordinating site (pyridine) and a reactive site (chloroethyl) |

| Surface modification and grafting | Covalent attachment to surfaces via the chloroethyl group to impart pyridine functionality | |

| Supramolecular Chemistry | Building block for metallacycles/cages | Ditopic ligand in coordination-driven self-assembly |

| Materials Science | Development of recyclable crosslinked polymers | Component in metallo-supramolecular polymers with tunable properties |

Q & A

Q. What are the key synthetic routes for preparing 3-(2-chloroethyl)pyridine hydrochloride, and how do reaction conditions influence yield?

Q. How does the structure of this compound influence its reactivity in nucleophilic substitution reactions?

The chloroethyl group is highly reactive due to the electron-withdrawing pyridine ring, which polarizes the C-Cl bond. This facilitates nucleophilic attacks by amines, thiols, or alcohols. For instance, reaction with piperidine generates tertiary amine derivatives, critical intermediates in pharmaceutical synthesis (e.g., antipsychotics) .

Q. What analytical methods are recommended for characterizing purity and stability?

- HPLC/GC-MS : Quantify impurities (e.g., residual solvents or unreacted starting materials).

- NMR (¹H/¹³C) : Confirm substitution patterns on the pyridine ring.

- TGA/DSC : Assess thermal stability (decomposition observed above 150°C) .

Advanced Research Questions

Q. How do steric and electronic effects impact the regioselectivity of this compound in multi-step syntheses?

Steric hindrance from the pyridine ring directs nucleophilic attacks to the terminal chlorine of the chloroethyl group. DFT calculations show that the LUMO energy of the C-Cl bond is lowered by the pyridine’s electron-withdrawing effect, favoring SN2 mechanisms .

Q. What strategies resolve contradictions in reported toxicity data for chloroethyl-pyridine derivatives?

Discrepancies in toxicity studies (e.g., genotoxicity vs. non-carcinogenicity) may arise from impurity profiles or metabolic pathways. For example, 3-(chloromethyl)pyridine hydrochloride shows carcinogenicity in mice due to reactive intermediate formation, whereas structural analogs with ethyl chains exhibit lower toxicity . Recommendation : Conduct impurity profiling (e.g., LC-HRMS) and in vitro metabolic studies (e.g., liver microsomes) to identify toxicophores.

Q. How can computational modeling guide the design of derivatives with reduced off-target effects?

Molecular docking (e.g., using AutoDock Vina) predicts binding affinities to unintended targets like acetylcholine esterase. Modifying the chloroethyl chain to a bulkier group (e.g., cyclopropyl) reduces off-target interactions while retaining desired activity .

Methodological Notes

- Synthesis Optimization : Use inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.

- Toxicity Mitigation : Replace chloroethyl with fluorinated or methylated groups to reduce metabolic activation .

- Data Validation : Cross-reference NMR shifts with PubChem/ChemSpider databases to confirm structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.